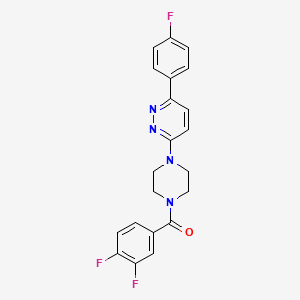

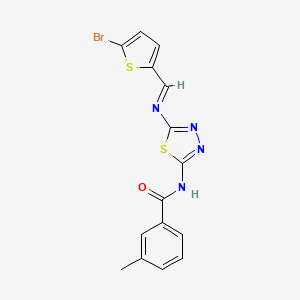

![molecular formula C17H14N6O2 B2829282 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081120-69-5](/img/structure/B2829282.png)

3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-triazole ring could be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The 1,3,4-oxadiazole ring could be synthesized through cyclodehydration of appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (1,2,3-triazole and 1,3,4-oxadiazole) suggests that the compound might have planar sections, which could affect its chemical behavior .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the triazole and oxadiazole rings might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic rings .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques

The compound 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine and its derivatives have been synthesized using various techniques. These include the cyclization of specific propanimidohydrazides and thiosemicarbazides to form new bicyclic and monocyclic heterocyclic derivatives, as demonstrated in the study by El‐Sayed et al. (2008) (El‐Sayed et al., 2008).

Structural Elucidation

Spectral and analytical data such as IR, Mass, and 1H NMR spectra have been utilized to elucidate the structures of these synthesized compounds, as shown in the research by El‐Sayed et al. (2008) (El‐Sayed et al., 2008).

Antimicrobial and Antifungal Activities

Antimicrobial Properties

Several studies, such as those by Bayrak et al. (2009) and Hu et al. (2005), have investigated the antimicrobial activities of triazole and oxadiazole derivatives. These studies reveal that compounds in this class exhibit good to moderate antibacterial activities, suggesting their potential use as antibacterial candidate drugs (Bayrak et al., 2009); (Hu et al., 2005).

Antifungal Efficacy

Malhotra et al. (2012) and other researchers have synthesized and characterized derivatives of oxadiazoles and evaluated their antifungal activities. These studies indicate that certain derivatives exhibit significant antifungal activity, especially against fungal strains like Candida albicans and Aspergillus niger (Malhotra et al., 2012).

Anticancer Potential

Anticancer Research

Research by Redda and Gangapuram (2007) focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents. This study highlights the significance of the oxadiazole derivatives in developing new anticancer compounds (Redda & Gangapuram, 2007).

Antiproliferative Activities

Ahsan and Shastri (2015) synthesized oxadiazole analogues and evaluated their antiproliferative activities against various human cancer cell lines. This research indicates the therapeutic potential of these compounds in cancer treatment (Ahsan & Shastri, 2015).

Other Applications

- Organic Light-Emitting Diodes (OLEDs): The compound has also found applications in materials science, such as in the development of hole-blocking materials for organic light-emitting diodes (OLEDs), as explored by Wang et al. (2001) (Wang et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCFJIJYHMSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

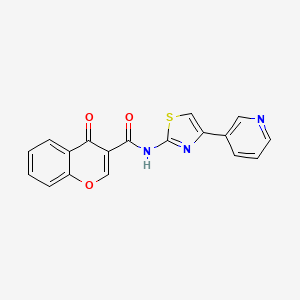

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)

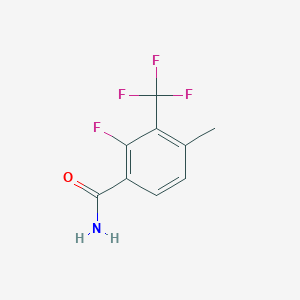

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)

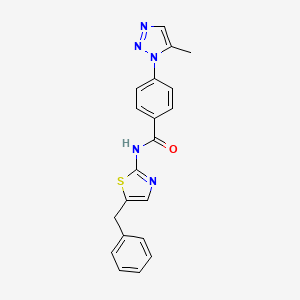

![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)